molecular formula C17H17ClN2O2S B13173810 2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine

2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine

Cat. No.: B13173810
M. Wt: 348.8 g/mol
InChI Key: DJEZTHNATUTWJI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine is a synthetic organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Sulfonylation: The propane-1-sulfonyl group can be introduced through sulfonylation, where the indole derivative reacts with propane-1-sulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts such as palladium or copper, and bases like triethylamine or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

    Industry: The compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a kinase enzyme, resulting in the suppression of a signaling pathway involved in cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine can be compared with other similar compounds, such as:

    2-Phenylindole: Lacks the chlorophenyl and sulfonyl groups, resulting in different chemical and biological properties.

    4-Chlorophenylindole: Contains the chlorophenyl group but lacks the sulfonyl group, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C17H17ClN2O2S

Molecular Weight

348.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-propylsulfonyl-1H-indol-6-amine

InChI

InChI=1S/C17H17ClN2O2S/c1-2-7-23(21,22)17-9-13(19)8-16-14(17)10-15(20-16)11-3-5-12(18)6-4-11/h3-6,8-10,20H,2,7,19H2,1H3

InChI Key

DJEZTHNATUTWJI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC(=CC2=C1C=C(N2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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